(7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a heterocyclic compound that features a unique combination of a thiazole ring fused with a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves the condensation of 4-nitrobenzaldehyde with 3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The nitro group can be reduced using reagents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide.
Major Products
Reduction: 7-{4-aminobenzylidene}-3-(4-methoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one.
Substitution: Products depend on the nucleophile used in the substitution reaction.
Scientific Research Applications
(7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE:
Medicinal Chemistry: As a scaffold for the development of new drugs with potential antimicrobial, anticancer, or anti-inflammatory properties.
Materials Science: As a building block for the synthesis of novel materials with unique electronic or optical properties.
Organic Synthesis: As an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of (7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds include:
4-methoxyphenethylamine: Used as a precursor in organic synthesis.
4-nitrophenethylamine: Known for its use in the synthesis of other organic compounds.
2-(4-methoxyphenyl)ethylamine: Utilized in the synthesis of heterocyclic compounds.
Uniqueness: : The unique combination of the thiazole and triazine rings in (7E)-3-(4-METHOXYPHENYL)-7-[(4-NITROPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE
Properties
Molecular Formula |
C19H16N4O4S |
---|---|
Molecular Weight |
396.4g/mol |
IUPAC Name |
(7E)-3-(4-methoxyphenyl)-7-[(4-nitrophenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C19H16N4O4S/c1-27-16-8-6-14(7-9-16)21-11-20-19-22(12-21)18(24)17(28-19)10-13-2-4-15(5-3-13)23(25)26/h2-10H,11-12H2,1H3/b17-10+ |
InChI Key |
YTTXYGZTTNTBQI-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)/C(=C\C4=CC=C(C=C4)[N+](=O)[O-])/S3 |
SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S3 |
Canonical SMILES |
COC1=CC=C(C=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.